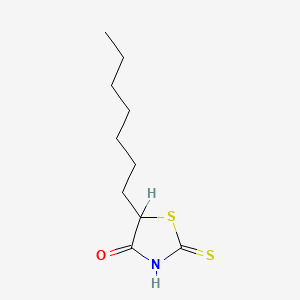
4-Thiazolidinone, 5-heptyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5-heptyl-2-thioxo-, also known as 4-Thiazolidinone, 5-heptyl-2-thioxo-, is a useful research compound. Its molecular formula is C10H17NOS2 and its molecular weight is 231.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Thiazolidinone, 5-heptyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Thiazolidinone, 5-heptyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinone, 5-heptyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
4-Thiazolidinones exhibit a wide range of biological activities, making them valuable in drug development. Key pharmacological properties include:
- Antimicrobial Activity : Thiazolidinone derivatives have shown effectiveness against various bacterial and fungal strains. Studies indicate that modifications at the 5-position enhance their antimicrobial potency .
- Anticancer Activity : Recent research demonstrates that hybrids of 4-thiazolidinones possess significant anticancer properties. For instance, certain synthesized hybrids have been tested against multiple cancer cell lines, showing efficacy comparable to established chemotherapeutic agents like doxorubicin . The mechanisms include inducing apoptosis and cell cycle arrest, particularly in breast cancer cells (MCF7) with IC50 values as low as 0.31 µM .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinones has been explored in various studies, indicating a role in reducing inflammation through inhibition of pro-inflammatory cytokines .
Synthesis and Structural Variations
The synthesis of 4-thiazolidinone derivatives often involves multi-step chemical reactions. Common methods include:
- Condensation Reactions : The initial step typically involves the condensation of thiosemicarbazides with carbonyl compounds to form thiazolidinones.
- Modification Techniques : Subsequent modifications can introduce various substituents at different positions on the thiazolidinone ring to enhance biological activity.
- Hybridization Approaches : Recent strategies involve creating hybrid molecules by combining thiazolidinones with other pharmacophores (e.g., steroidal structures), which has been shown to improve anticancer activity .
Case Studies
Several case studies highlight the applications of 4-thiazolidinone derivatives:
- Study on Anticancer Activity : A study synthesized several hybrids of 4-thiazolidinones and tested them on seven cancer cell lines. Compounds demonstrated strong activity against breast cancer cells, with mechanisms involving DNA damage and apoptosis induction .
- Investigation of Anti-inflammatory Properties : Research focused on the anti-inflammatory effects of thiazolidinone derivatives showed that these compounds could significantly reduce inflammatory markers in vitro, suggesting potential for treating inflammatory diseases .
Propiedades
Número CAS |
60369-82-6 |
|---|---|
Fórmula molecular |
C10H17NOS2 |
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
5-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H17NOS2/c1-2-3-4-5-6-7-8-9(12)11-10(13)14-8/h8H,2-7H2,1H3,(H,11,12,13) |
Clave InChI |
SDVLNEFBUJRBBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(=O)NC(=S)S1 |
SMILES canónico |
CCCCCCCC1C(=O)NC(=S)S1 |
Key on ui other cas no. |
60369-82-6 |
Sinónimos |
5-n-heptyl-2-thioxo-4-thiazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















